molecular formula C9H16N2O5 B044237 N-(gamma-Aminobutyryl)glutamic acid CAS No. 122910-12-7

N-(gamma-Aminobutyryl)glutamic acid

Katalognummer B044237
CAS-Nummer: 122910-12-7
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: CQCYYMGLQMYXMR-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(gamma-Aminobutyryl)glutamic acid, also known as GABA-glutamate, is a neurotransmitter that plays a crucial role in the central nervous system. It is a compound that is synthesized from glutamic acid and gamma-aminobutyric acid (GABA) and acts as a signaling molecule that regulates neuronal activity. The purpose of

Wirkmechanismus

N-(gamma-Aminobutyryl)glutamic acid acts as an inhibitory neurotransmitter by binding to GABA receptors on the surface of neurons. This binding leads to the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is responsible for the anxiolytic and sedative effects of N-(gamma-Aminobutyryl)glutamic acid.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of N-(gamma-Aminobutyryl)glutamic acid are primarily related to its role as a neurotransmitter. It has been shown to regulate neuronal activity in the central nervous system, leading to a decrease in anxiety and stress levels. Additionally, it has been implicated in the regulation of sleep and the modulation of pain perception.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(gamma-Aminobutyryl)glutamic acid in lab experiments is its well-established role as a neurotransmitter. This allows for the development of specific assays to measure its levels and activity in the brain. However, one limitation is the difficulty in obtaining pure N-(gamma-Aminobutyryl)glutamic acid due to its instability and susceptibility to degradation.

Zukünftige Richtungen

There are several future directions for the study of N-(gamma-Aminobutyryl)glutamic acid. One area of interest is its potential as a therapeutic target for anxiety disorders. Additionally, further research is needed to elucidate its role in the regulation of sleep and pain perception. Finally, the development of new methods for the synthesis and purification of N-(gamma-Aminobutyryl)glutamic acid could lead to a better understanding of its biochemical and physiological effects.

Synthesemethoden

The synthesis of N-(gamma-Aminobutyryl)glutamic acid involves the condensation of glutamic acid and GABA. This reaction is catalyzed by the enzyme glutamate decarboxylase, which removes the carboxyl group from glutamic acid to form GABA. The resulting GABA then reacts with glutamic acid to form N-(gamma-Aminobutyryl)glutamic acid.

Wissenschaftliche Forschungsanwendungen

N-(gamma-Aminobutyryl)glutamic acid has been extensively studied in the field of neuroscience due to its role as a neurotransmitter. It has been shown to regulate neuronal activity by inhibiting the release of other neurotransmitters such as dopamine and serotonin. This inhibition leads to a decrease in anxiety and stress levels, making it a potential therapeutic target for the treatment of anxiety disorders.

Eigenschaften

CAS-Nummer

122910-12-7

Produktname

N-(gamma-Aminobutyryl)glutamic acid

Molekularformel

C9H16N2O5

Molekulargewicht

232.23 g/mol

IUPAC-Name

(2S)-2-(4-aminobutanoylamino)pentanedioic acid

InChI

InChI=1S/C9H16N2O5/c10-5-1-2-7(12)11-6(9(15)16)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1

InChI-Schlüssel

CQCYYMGLQMYXMR-LURJTMIESA-N

Isomerische SMILES

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN

SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)CN

Kanonische SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)CN

Synonyme

GABA-Glu
N-(gamma-aminobutyryl)-L-glutamic acid
N-(gamma-aminobutyryl)glutamic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.